molecular formula C14H22N2O2 B4756759 N-(4-ethylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(4-ethylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B4756759
M. Wt: 250.34 g/mol
InChI Key: GPVQRNKUFWKJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as Silexan, is a natural compound derived from the essential oil of Lavandula angustifolia (lavender). It has gained significant attention in recent years due to its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(4-ethylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system, which is the main inhibitory neurotransmitter system in the brain. It is thought to enhance GABAergic neurotransmission by binding to the GABA-A receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron, resulting in its inhibitory effect.
Biochemical and Physiological Effects:
N-(4-ethylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce cortisol levels, a hormone associated with stress, and increase parasympathetic activity, which is responsible for the body's relaxation response. It has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic properties in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its natural origin, which makes it a safer and more sustainable alternative to synthetic compounds. It also has a relatively low toxicity profile, which makes it suitable for long-term use in animal studies. However, one of the limitations of using N-(4-ethylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of N-(4-ethylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, which are characterized by the loss of GABAergic neurons. Another direction is to explore its potential use in the treatment of cancer, as it has been found to have anti-tumor properties. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties for clinical use.

Scientific Research Applications

N-(4-ethylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to have anxiolytic, sedative, and anticonvulsant effects, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy. In psychiatry, it has been found to have antidepressant and mood-stabilizing properties, suggesting its potential use in the treatment of mood disorders such as depression and bipolar disorder. In pharmacology, it has been shown to have anti-inflammatory and antioxidant effects, indicating its potential use in the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

N-(4-ethylcyclohexyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-4-11-5-7-12(8-6-11)15-14(17)13-9(2)16-18-10(13)3/h11-12H,4-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVQRNKUFWKJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylcyclohexyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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